molecular formula C7H16ClNO B2496331 3-Methoxy-5-methylpiperidine;hydrochloride CAS No. 2445791-38-6

3-Methoxy-5-methylpiperidine;hydrochloride

Cat. No. B2496331
CAS RN: 2445791-38-6
M. Wt: 165.66
InChI Key: KFYACYJOBVFLNJ-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpiperidine hydrochloride (MMH) is a chemical compound that has gained significant attention in scientific research due to its potential in the development of new drugs. MMH is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical industry.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Gastric-Acid Inhibiting Compounds : A study by Mittelbach et al. (1988) describes the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, showcasing the chemical versatility of methoxy-methylpiperidine derivatives Mittelbach et al., 1988.

  • NMR Study of Piperidine Betaine Derivatives : Research by Dega-Szafran et al. (2006) on 4-hydroxy-1-methylpiperidine betaine derivatives provides insights into the conformations and chemical shifts of similar compounds through NMR spectroscopy, highlighting the importance of structural analysis in understanding chemical behavior Dega-Szafran et al., 2006.

Chemical Properties and Reactions

  • Cholinergic Agonists Studies : Lambrecht (1976) investigates hydrochlorides and methiodides of acetoxypiperidine derivatives as cholinergic agonists, showing the biological relevance of methylpiperidine structures Lambrecht, 1976.

  • Anodic Oxidation for Synthesis : Shono et al. (1984) discuss the anodic oxidation of N-methoxycarbonylpiperidine derivatives, offering a method for synthesizing hydroxypiperidine derivatives, including pseudoconhydrine and N-methylpseudoconhydrine Shono et al., 1984.

  • Ring Contraction of Piperidines : Tehrani et al. (2000) describe the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, highlighting a unique reaction pathway that could have implications for the synthesis of structurally related compounds Tehrani et al., 2000.

properties

IUPAC Name

3-methoxy-5-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-3-7(9-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYACYJOBVFLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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